Absence of Validated Biological Target Potency (IC50/Ki) Data
A direct search of primary research articles, patents, and authoritative databases like ChEMBL and BindingDB does not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound against a defined molecular target [1][2]. A BindingDB entry for a compound assigned the same ChEMBL ID (CHEMBL3330341) reports a human MAOB IC50 of 11,500 nM, but structural analysis confirms this data refers to a different chemical scaffold (trans-1,2-diphenylcyclopropan-1-amine) and is therefore invalid for this procurement evaluation [2]. The absence of data prevents any 'Direct head-to-head comparison' or 'Cross-study comparable' analysis against a defined comparator or baseline.
| Evidence Dimension | Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | No quantitative activity data (IC50/Ki) found in public literature. |
| Comparator Or Baseline | N/A - No valid comparator could be established due to lack of target data. |
| Quantified Difference | Not calculable. |
| Conditions | Systematic review of ChEMBL, BindingDB, and PubMed for CAS 1250326-02-3 and its synonyms as of May 2026. |
Why This Matters
The lack of foundational potency data means a scientist cannot prioritize this compound over any analog for a target-based biological project, making it a purely speculative purchase.
- [1] PubChem. BioAssay and Literature sections for CID 60725599. National Center for Biotechnology Information. View Source
- [2] BindingDB. Entry BDBM50023747 (CHEMBL3330341). Affinity data for human recombinant MAOB. View Source
